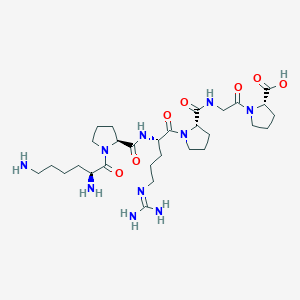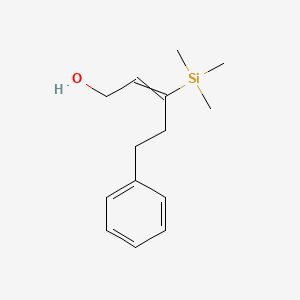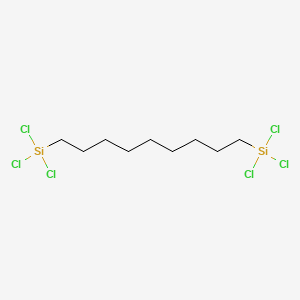
Silane, 1,9-nonanediylbis[trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 1,9-nonanediylbis[trichloro-]: is a chemical compound with the molecular formula C9H18Cl6Si2 . It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen atoms or organic groups. This particular compound is characterized by its two trichlorosilane groups attached to a nonane backbone. Silanes are widely used in various industrial applications due to their ability to form strong bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1,9-nonanediylbis[trichloro-] typically involves the reaction of nonane with trichlorosilane under controlled conditions. The process can be summarized as follows:
Direct Chlorination: Nonane is reacted with trichlorosilane in the presence of a catalyst, usually at elevated temperatures.
Hydrolysis: The resulting product is then hydrolyzed to remove any unreacted trichlorosilane and other by-products.
Industrial Production Methods: In an industrial setting, the production of Silane, 1,9-nonanediylbis[trichloro-] involves large-scale chlorination reactors where nonane and trichlorosilane are continuously fed into the system. The reaction is carried out at high temperatures and pressures to ensure maximum yield. The product is then purified through distillation and other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, 1,9-nonanediylbis[trichloro-] undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichlorosilane groups can be replaced by nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: Under certain conditions, the compound can be oxidized to form siloxanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are used under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during oxidation.
Substituted Silanes: Formed during nucleophilic substitution
Applications De Recherche Scientifique
Silane, 1,9-nonanediylbis[trichloro-] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of Silane, 1,9-nonanediylbis[trichloro-] involves the formation of strong covalent bonds with both organic and inorganic substrates. The trichlorosilane groups react with hydroxyl groups on surfaces, forming siloxane bonds. This results in enhanced adhesion and durability of the treated surfaces. The compound’s ability to form stable bonds with a variety of materials makes it valuable in numerous applications .
Comparaison Avec Des Composés Similaires
- Chlorotrimethylsilane
- Dichlorodimethylsilane
- Triethylsilane
- Phenylsilane
Comparison: Silane, 1,9-nonanediylbis[trichloro-] is unique due to its long nonane backbone, which provides flexibility and enhances its ability to form strong bonds with various substrates. In contrast, other silanes like chlorotrimethylsilane and dichlorodimethylsilane have shorter chains and may not offer the same level of flexibility and bonding strength .
Propriétés
Numéro CAS |
211987-65-4 |
|---|---|
Formule moléculaire |
C9H18Cl6Si2 |
Poids moléculaire |
395.1 g/mol |
Nom IUPAC |
trichloro(9-trichlorosilylnonyl)silane |
InChI |
InChI=1S/C9H18Cl6Si2/c10-16(11,12)8-6-4-2-1-3-5-7-9-17(13,14)15/h1-9H2 |
Clé InChI |
ZLPHJEHKWSCDAH-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC[Si](Cl)(Cl)Cl)CCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
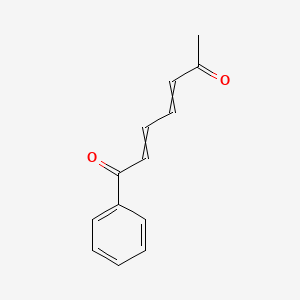
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
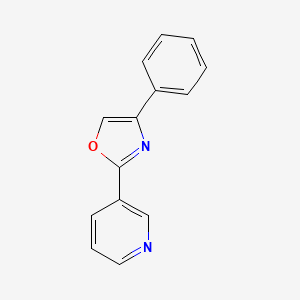
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
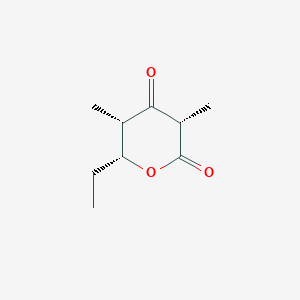
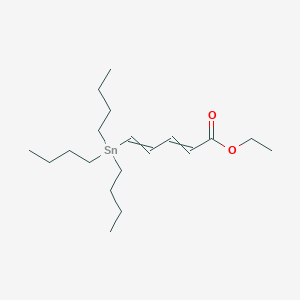
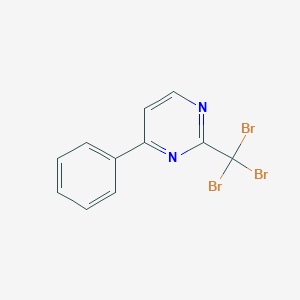
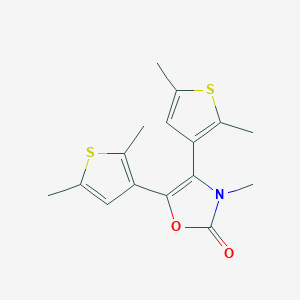
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
